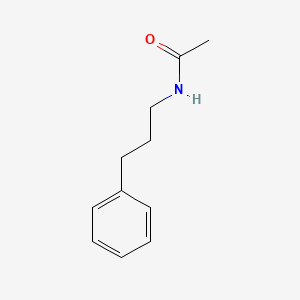

N-(3-Phenylpropyl)acetamide

Description

Contextualization within Amide Chemistry and Phenylpropyl Derivatives

N-(3-Phenylpropyl)acetamide belongs to the class of secondary amides, which are characterized by a nitrogen atom bonded to a carbonyl group and a hydrogen atom, as well as an organic substituent. The general structure of an amide features a nitrogen atom attached to a carbonyl carbon, forming a stable amide linkage. This functional group is of fundamental importance in organic chemistry and biochemistry, most notably forming the peptide bonds that link amino acids in proteins.

As a phenylpropyl derivative, this compound incorporates a three-carbon chain attached to a phenyl group. This structural motif is present in a variety of biologically active molecules and natural products. The synthesis of this compound typically involves the acylation of 3-phenylpropylamine (B116678). One effective method utilizes carbonyldiimidazole (CDI) to activate acetic acid, which then readily reacts with 3-phenylpropylamine to form the amide bond under mild conditions.

Overview of Research Significance and Potential Academic Applications

The primary significance of this compound in academic research lies in its role as a synthetic intermediate or building block. While research into the specific biological activities of this compound itself is not extensively documented, its structural framework is a key component in a variety of more complex molecules that are subjects of scientific investigation.

Derivatives of this compound have been explored for a range of potential applications in medicinal chemistry. For instance, compounds incorporating the this compound moiety have been studied for their potential anti-inflammatory, analgesic, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The phenylpropyl group can influence the lipophilicity of these larger molecules, which is a critical factor for their interaction with biological membranes and molecular targets.

In the field of organic synthesis, this compound can be used as a starting material for the creation of more complex chemical entities. evitachem.com Its amide group can undergo various chemical transformations, and the phenyl ring can be functionalized to introduce different substituents, allowing for the generation of a library of related compounds for further study.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₁H₁₅NO | nih.gov |

| Molecular Weight | 177.24 g/mol | nih.gov |

| CAS Number | 34059-10-4 | nih.gov |

Detailed Research Findings

Research involving this compound and its derivatives has primarily focused on the synthesis of new compounds and the exploration of their biological activities. Studies have shown that the this compound scaffold can be a crucial element in designing molecules with specific therapeutic properties. For example, more complex amides containing this structure have been investigated for their ability to modulate the activity of enzymes and receptors. evitachem.com The synthesis of these derivatives often involves multi-step reactions where this compound or its precursors are key starting materials. evitachem.com The investigation of these more complex molecules provides indirect evidence of the academic interest in the this compound structure as a foundation for discovering new biologically active agents. ontosight.aiontosight.ai

Properties

CAS No. |

34059-10-4 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-(3-phenylpropyl)acetamide |

InChI |

InChI=1S/C11H15NO/c1-10(13)12-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) |

InChI Key |

YXCRHNOACQLGPS-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCCC1=CC=CC=C1 |

Canonical SMILES |

CC(=O)NCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Phenylpropyl Acetamide and Its Analogues

Classical Organic Synthesis Approaches

Traditional methods for forming amide bonds are well-established and widely used in organic synthesis. These typically involve the reaction of an amine with a carboxylic acid or its more reactive derivatives.

Condensation Reactions Utilizing 3-Phenylpropylamine (B116678) and Carboxylic Acid Derivatives

A primary and straightforward method for synthesizing N-(3-Phenylpropyl)acetamide is through the direct acylation of 3-phenylpropylamine. lookchem.com This nucleophilic substitution reaction involves reacting the primary amine with a derivative of acetic acid, most commonly acetyl chloride or acetic anhydride (B1165640). evitachem.comevitachem.comgoogle.com

When using acetyl chloride, the lone pair of electrons on the nitrogen atom of 3-phenylpropylamine attacks the electrophilic carbonyl carbon of the acetyl chloride. sciencemadness.org This is followed by the elimination of a chloride ion and a proton to form the stable amide. To neutralize the hydrogen chloride (HCl) byproduct, a base such as triethylamine (B128534) is often added.

Alternatively, acetic anhydride can be used. scispace.comresearchgate.net The reaction mechanism is similar, involving the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This results in the formation of this compound and acetic acid as a byproduct. While acetic anhydride is less reactive than acetyl chloride, it is also less corrosive and easier to handle. The synthesis of a related compound, 2-cyano-N-(3-phenylpropyl)acetamide, similarly involves the reaction of 3-phenylpropylamine with derivatives of cyanoacetic acid. ontosight.ai

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. organic-chemistry.org The Ugi four-component condensation (U-4CC) is a prominent example that produces α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.orgjsynthchem.com

A plausible Ugi reaction to form an analogue of this compound would involve the condensation of an aldehyde, an amine (like 3-phenylpropylamine), a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion. mdpi.com A final Mumm rearrangement yields the stable bis-amide product. wikipedia.org The versatility of MCRs allows for the creation of large libraries of compounds for various applications. organic-chemistry.orgbeilstein-journals.org

Specific Reagent Systems and Reaction Conditions

To facilitate amide bond formation, especially when starting from a less reactive carboxylic acid, specific coupling agents are employed. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are widely used for this purpose. wikipedia.org These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. wikipedia.org The synthesis of an this compound derivative has been accomplished using N,N'-carbonyldiimidazole (CDI) as a coupling agent in dichloromethane (B109758) (DCM). nih.gov

Other reagent systems include the use of TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base like lutidine. nih.gov The choice of solvent, temperature, and reaction time are critical parameters that must be controlled to optimize the yield and purity of the final product. evitachem.com

Table 1: Comparison of Classical Synthesis Reagents for Amide Formation

| Reagent/Method | Starting Materials | Key Features | Byproducts |

|---|---|---|---|

| Acetyl Chloride | 3-Phenylpropylamine, Acetyl Chloride | Fast, high yield, requires a base to neutralize HCl. | HCl, Triethylammonium chloride |

| Acetic Anhydride | 3-Phenylpropylamine, Acetic Anhydride | Slower than acetyl chloride, safer to handle. researchgate.net | Acetic acid |

| Carbodiimides (EDC, DCC) | 3-Phenylpropylamine, Acetic Acid | Mild conditions, activates carboxylic acid directly. wikipedia.org | Urea (B33335) derivatives (water-soluble for EDC) wikipedia.org |

| Ugi Reaction | Aldehyde, 3-Phenylpropylamine, Isocyanide, Carboxylic Acid | High atom economy, creates complex molecules in one pot. wikipedia.org | Water |

Biocatalytic and Green Chemistry Methodologies

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. Biocatalysis and electrosynthesis represent two such promising avenues for amide bond formation.

Enzyme-Catalyzed Synthesis of Substituted Phenylacetamides

Enzymes, particularly lipases, have emerged as powerful catalysts for organic reactions due to their high selectivity and ability to function under mild conditions. acs.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the amidation of various carboxylic acids and amines. acs.orgtandfonline.comresearchgate.net One approach involves a one-pot conversion where the carboxylic acid is first esterified with ethanol (B145695) in the presence of the lipase, followed by the addition of the amine to form the amide. conicet.gov.ar

Studies have shown that immobilized lipases are highly effective and can be reused for multiple reaction cycles. conicet.gov.arnih.gov For instance, Novozym 435, an immobilized form of CALB, has demonstrated excellent regioselectivity in the N-acylation of amino alcohols, leading to high yields of the desired amide with minimal byproducts. nih.gov The enzymatic acylation of 3-phenylpropylamine has been achieved with high conversion rates in aqueous medium using penicillin acylase from Alcaligenes faecalis. lookchem.com These biocatalytic methods offer a green alternative to traditional chemical synthesis, often proceeding in solvent-free systems or bio-based solvents. tandfonline.comnih.gov

Electrosynthesis Approaches for Amide Formation

Electrochemical methods offer a sustainable alternative for amide synthesis by using electricity to drive the reaction, thus avoiding the need for stoichiometric activating agents. chinesechemsoc.org Several electrochemical strategies have been developed for amide bond formation. rsc.org

One method involves the anodic oxidation of triphenylphosphine, which then activates a carboxylic acid for reaction with an amine. nih.govresearchgate.net The use of an iodide mediator can lower the required electrode potential, making the reaction compatible with more sensitive substrates. chemistryviews.org Another approach is the direct electrochemical N-acylation of carboxylic acids with amines in water, using a catalyst like tetrabutylammonium (B224687) bromide (TBAB). researchgate.netrsc.org

Furthermore, amides can be synthesized from thiocarboxylic acids and amines through electrosynthesis, where the thioacid is electro-oxidized to a disulfide intermediate that then reacts with the amine. rsc.orgnih.gov These electrochemical methods are often characterized by high chemoselectivity, mild reaction conditions, and reduced waste generation, aligning with the principles of green chemistry. rsc.orgrsc.org

Investigation of Biological Activities and Molecular Interactions

Enzyme Modulation and Inhibition Studies

The modulation of enzyme activity is a primary mechanism through which the biological effects of N-(3-Phenylpropyl)acetamide and its derivatives are investigated. Research indicates that compounds with similar structures can influence molecular pathways associated with inflammation and pain.

Inhibition of Specific Enzymes in Disease Pathways

Compounds structurally related to this compound have been explored for their potential to inhibit enzymes that play a role in inflammatory pathways. The mechanism of action is thought to involve the modulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). For instance, a study on N-(3-acetamidophenyl)-N'-(3-phenylpropyl)ethanediamide, a diamide (B1670390) derivative, showed a significant reduction in TNF-α levels in human cell lines by approximately 40% compared to controls. Such findings suggest that the broader class of phenylpropyl-containing compounds could be effective in targeting enzymes within inflammatory cascades.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, with COX-2 being a major target for anti-inflammatory drugs. gsartor.orgarchivepp.com Research has explored how modifications to existing inhibitor structures can enhance selectivity for COX-2. In one such study, the modification of 5,8,11,14-eicosatetraynoic acid (ETYA), a known COX-1 selective inhibitor, with a 3-phenylpropyl amide moiety resulted in inhibitors with modest selectivity towards COX-2. gsartor.org This indicates that the this compound structure can be a valuable component in designing selective COX-2 inhibitors. The acetamide (B32628) functional group is often used in the design of prodrugs for COX-II inhibitors to improve their pharmacokinetic properties. archivepp.com

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key target in the treatment of infections caused by bacteria like Helicobacter pylori. nih.govmdpi.com While this compound itself has not been extensively reported as a urease inhibitor, related scaffolds containing acetamide and sulfonamide moieties have been actively investigated. semanticscholar.org Studies have shown that conjugating non-steroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs can produce potent urease inhibitors. acs.orgresearchgate.net For example, conjugates of naproxen (B1676952) with various sulfonamides have demonstrated significant competitive inhibition of urease. researchgate.net Similarly, derivatives of N-(6-Arylbenzo[d]thiazole-2-acetamide) have shown excellent urease inhibitory activity, with some compounds being more active than the standard inhibitor, thiourea. mdpi.comdntb.gov.ua

| Compound/Analogue Class | Enzyme Source | IC₅₀ Value (μM) | Inhibition Type |

|---|---|---|---|

| Naproxen-sulfanilamide conjugate | Jack bean urease | 6.69 ± 0.11 | Competitive |

| Naproxen-sulfathiazole conjugate | Jack bean urease | 5.82 ± 0.28 | Competitive |

| Naproxen-sulfaguanidine conjugate | Jack bean urease | 5.06 ± 0.29 | Competitive |

| Acetylsalicylic acid-sulfanilamide conjugate | Jack bean urease | 2.49 ± 0.35 | Competitive |

| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Jack bean urease | 16.5 (µg/mL) | Not specified |

Dihydropteroate (B1496061) Synthetase Inhibition in Sulfonamide Analogues

Sulfonamides function as antibiotics by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial synthesis of folic acid. researchgate.net This inhibition disrupts the production of essential components for DNA synthesis, thereby arresting bacterial growth. mdpi.com In the quest for new antimicrobial agents to overcome resistance, researchers have designed novel DHPS inhibitors. A computational study aimed at identifying potent inhibitors found that incorporating an N-phenylacetamide fragment into certain 8-Marcaptoguanine analogues resulted in a potent inhibitor of DHPS. nih.gov This finding highlights the potential utility of the N-phenylacetamide scaffold, a core feature of this compound, in the design of novel DHPS inhibitors. nih.gov

Receptor and Ion Channel Modulation Research

Beyond enzyme inhibition, this compound analogues have been investigated for their ability to modulate ion channels, which are critical for a wide range of physiological processes, including pain and sensation. nih.gov

Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Inhibition

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel that acts as a sensor for pain, cold, and chemical irritants. nih.govresearchgate.net Its role in defensive reactions makes it a significant target for the development of new therapies for pain and pruritus (itching). nih.govresearchgate.net A patent application has disclosed a series of novel N-(2-Alkyleneimino-3-phenylpropyl)acetamide compounds capable of inhibiting the TRPA1 channel. nih.govnih.gov This research highlights that derivatives based on the this compound structure are being actively developed as potential TRPA1 antagonists for treating pain and itch. nih.govresearchgate.netbindingdb.org

Structure Activity Relationship Sar Studies and Rational Compound Design

Elucidation of Pharmacophoric Features within N-(3-Phenylpropyl)acetamide Derivatives

Substitutions on the phenyl ring have a profound impact on the biological activity of this compound derivatives. The nature and position of these substituents can modulate the compound's potency and selectivity.

For example, the introduction of halogen atoms, such as chlorine or bromine, on the phenyl ring of related acetamide (B32628) analogues has been shown to improve binding affinity for the dopamine (B1211576) transporter (DAT) with significant selectivity over the serotonin (B10506) transporter (SERT). acs.org Specifically, p-halo-substituted amine analogues demonstrated improved affinity at SERT over DAT. acs.org In a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogues, halogen-containing derivatives exhibited enhanced anti-inflammatory function. nih.gov

Electron-donating groups, such as methoxy (B1213986) groups, can also influence activity. In a study of N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide scaffolds, the presence of electron-donating groups like methoxy and hydroxyl groups was found to significantly enhance their ability to scavenge free radicals, suggesting antioxidant potential. wisdomlib.org

| Phenyl Ring Substituent | Observed Effect on Biological Activity |

| Halogen (e.g., Cl, Br) | Improved binding affinity for DAT and selectivity over SERT in some analogues. acs.org Enhanced anti-inflammatory activity in other derivatives. nih.gov |

| Methoxy (CH₃O) | Enhanced antioxidant activity by improving radical scavenging ability. wisdomlib.org |

| Nitro (NO₂) | Good anti-cancer, anti-inflammatory, and analgesic activities in phenoxy acetamide derivatives. nih.gov |

The three-carbon propyl linker between the phenyl ring and the acetamide nitrogen plays a critical role in orienting the key functional groups for optimal interaction with biological targets. Altering this linker can significantly affect activity.

A notable finding is that reducing the terminal amide of 2-[(diphenylmethyl)sulfinyl]acetamide to a secondary amine and adding a 3-phenylpropyl substituent resulted in a compound with higher binding affinities at all three monoamine transporters (MATs). acs.orgacs.org This modification also led to a 10-fold improvement in DAT affinity and enhanced water solubility. acs.orgacs.org This suggests that for certain targets, an amine linker is more favorable than an amide linker.

The nature of the atom connecting the phenyl group to the acetamide moiety also influences activity. For instance, in 2-((bis(4-fluorophenyl)methyl)thio)-N-(3-phenylpropyl)acetamide, a thio (sulfur) linker is present. ontosight.ai The specific impact of this thio linker compared to a direct carbon-carbon bond or other linkers would require comparative studies.

Modifications at the amide nitrogen can lead to significant changes in biological activity. nih.gov The introduction of various substituents can alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.

In the context of 2-[(diphenylmethyl)sulfinyl]acetamide analogues, appending increasingly bulky substituents to the amide nitrogen was a strategy explored to probe the structural requirements for binding to monoamine transporters. acs.org For example, the synthesis of N-substituted thioacetamides was achieved by coupling a carboxylic acid with a corresponding primary amine. acs.org

Substitution with two electronegative atoms on the amide nitrogen can dramatically reduce amide resonance, leading to a pyramidal nitrogen geometry. mdpi.com This alteration can influence the reactivity of the amide bond itself. mdpi.com

| Amide Nitrogen Substitution | Observed Effect |

| 3-Phenylpropyl group | Appending this group to a reduced amide (amine) enhanced binding affinities at MATs. acs.orgacs.org |

| Bulky substituents | Explored to understand structural requirements for transporter binding. acs.org |

Incorporating the this compound moiety into fused heterocyclic ring systems is a common strategy to generate novel compounds with diverse biological activities. Nitrogen-containing heterocycles are prevalent in many biologically active molecules and approved drugs. rsc.org

For instance, N-phenylpropyl-5-substituted indole-2,3-diones have been used as precursors to synthesize novel indolin-2-one derivatives with potential antimicrobial and antioxidant activities. researchgate.net Similarly, the synthesis of N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide scaffolds has yielded compounds with promising antioxidant and antibacterial properties. wisdomlib.org The fusion of a benzene (B151609) ring with a five-membered pyrrole (B145914) ring to form an indole (B1671886) nucleus is a versatile scaffold in medicinal chemistry. nih.gov Quinoline, another fused heterocyclic system, is also a common core in biologically active compounds. nih.gov

Strategies for Optimizing Biological Activity and Selectivity

The optimization of the biological activity and selectivity of this compound derivatives involves a multi-pronged approach, leveraging the insights gained from SAR studies. Key strategies include:

Substitution on the Phenyl Ring: As discussed, the addition of specific substituents, such as halogens or electron-donating groups, can fine-tune the electronic and lipophilic properties of the molecule to enhance its interaction with a particular target. nih.govacs.org

Modification of the Linker: Altering the length, flexibility, and chemical nature of the linker between the phenyl ring and the acetamide group can optimize the spatial arrangement of these key pharmacophoric elements. A significant optimization was the reduction of the amide to an amine, which improved transporter binding affinity and solubility. acs.orgevitachem.comacs.org

Substitution on the Amide Nitrogen: Introducing various substituents on the amide nitrogen can modulate the molecule's properties and lead to enhanced activity or selectivity. nih.govacs.org

Incorporation of Heterocyclic Rings: Fusing the core structure with various heterocyclic systems is a powerful strategy to explore new chemical space and discover novel biological activities. wisdomlib.orgresearchgate.net

A study on N-acetamide indoles as antimalarials highlighted the importance of optimizing attributes like systemic exposure to improve in vivo efficacy. nih.gov

Conformational Analysis and its Correlation to Biological Response

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The flexibility of the propyl chain allows the molecule to adopt various spatial arrangements, and only specific conformations may be able to bind effectively to a biological target.

Computational chemistry methods can be employed to analyze the three-dimensional conformation of these molecules, providing insights into their steric interactions and potential binding modes with biological targets. evitachem.com Understanding the preferred conformations and their correlation with biological response is essential for the rational design of more potent and selective analogues. For instance, NMR-based conformational analysis and empirical force-field calculations can reveal preferred rotamers that may enhance binding to hydrophobic pockets of enzymes.

Computational and Theoretical Investigations

Molecular Docking Simulations to Elucidate Ligand-Target Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed in drug design to understand how a ligand, such as N-(3-Phenylpropyl)acetamide, might interact with the active site of a protein target.

While direct docking studies on this compound with cyclooxygenase-2 (COX-2) and urease are not extensively documented in the provided literature, research on structurally related acetamide-sulfonamide scaffolds provides a clear blueprint for such investigations. researchgate.netmdpi.comnih.gov For instance, studies on conjugates of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and flurbiprofen (B1673479) with various sulfa drugs have utilized molecular docking to predict their binding modes with these enzymes. researchgate.netnih.gov

In these studies, researchers docked newly synthesized acetamide (B32628)–sulfonamide compounds into the active sites of urease and COX-2. researchgate.net The simulations for competitive urease inhibitors revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex. researchgate.net For example, ibuprofen conjugated with sulfanilamide (B372717) showed a specific binding mode within the urease active site. nih.gov Similarly, docking against COX-2 helped to predict the binding mechanism and rationalized the observed anti-inflammatory potential. researchgate.net These studies demonstrate that this compound could be similarly modeled to predict its potential as an inhibitor of these or other enzymes, identifying key amino acid residues involved in the binding.

Table 1: Example of Molecular Docking Data for Related Acetamide-Sulfonamide Compounds Against Urease This table presents findings for related compounds to illustrate the type of data generated from docking studies.

| Compound | Target Enzyme | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

| Ibuprofen-sulfanilamide conjugate | Urease | Not specified | Not specified | Competitive Inhibition |

| Flurbiprofen-sulfamerazine conjugate | Urease | Not specified | Not specified | Mixed Mode Inhibition |

| Ibuprofen-sulfacetamide conjugate | Urease | Not specified | Not specified | Mixed Mode Inhibition |

Data synthesized from studies on related compounds to illustrate the methodology. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can determine molecular structure, vibrational frequencies, and electronic parameters like frontier molecular orbitals (HOMO and LUMO) and hyperpolarizability.

DFT analysis has been performed on the 3-phenylpropyl radical, a core component of this compound, to determine the relative importance of its fragmentation and cyclization reactions. nih.gov Such calculations provide insight into the molecule's stability and reactivity. The energetic barriers for these reactions were found to be largely determined by the stability of the reactant radical. nih.gov

Frontier Molecular Orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. ajchem-a.com The energy gap (ΔE) between the HOMO and LUMO is an important indicator of chemical stability; a larger gap suggests higher stability. ajchem-a.com For many organic molecules, a smaller HOMO-LUMO gap is associated with higher first-order hyperpolarizability (β), a measure of nonlinear optical (NLO) properties. ajchem-a.comresearchgate.net Theoretical calculations on various acetamide and other organic derivatives have shown that their NLO properties can be tuned, suggesting that this compound could also possess interesting optoelectronic characteristics. researchgate.netdntb.gov.ua

Table 2: Illustrative Quantum Chemical Parameters from DFT Studies on Organic Molecules This table shows examples of parameters obtained from quantum chemical calculations on various molecules to demonstrate the output of such analyses.

| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | First Hyperpolarizability (β) |

| DHBFHP | -5.99 | -2.33 | 3.66 | Not specified |

| Cinnoline Derivative 5 | Not specified | Not specified | 9.90 | Not specified |

| Cinnoline Derivative 8 | Not specified | Not specified | 10.60 | Not specified |

| 3ASA (monomer) | Not specified | Not specified | Not specified | 4.21 × 10⁻³⁰ esu |

Data sourced from studies on (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DHBFHP) bhu.ac.in, Cinnoline derivatives ajchem-a.com, and 3-Acetyl-5-((E)-2-(4-(dimethylamino)phenyl)ethenyl)-2-methyl-6-phenyl-4,5-dihydropyridine-3-carbonitrile (3ASA) researchgate.net.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are often used to validate the stability of a ligand-protein complex obtained from molecular docking. mdpi.com

Following the docking of a ligand into a protein's active site, an MD simulation can be run for several nanoseconds to observe how the complex behaves in a simulated physiological environment. rsc.org This allows researchers to assess whether the initial binding pose is stable or if the ligand undergoes significant conformational changes or even dissociates from the binding pocket. researchgate.net

For example, in studies of acetamide-sulfonamide conjugates designed as urease inhibitors, MD simulations were performed to analyze the stability of the docked compounds. mdpi.comnih.gov The results confirmed that the inhibitors formed stable complexes with the urease enzyme, with no major conformational changes occurring during the simulation period. researchgate.netnih.gov This stability analysis adds confidence to the binding modes predicted by docking. A similar MD simulation approach would be essential to validate any predicted binding interactions of this compound with a biological target.

In Silico Models for Predicting and Validating Biological Activity

In silico models encompass a range of computational methods used to predict the biological activity of chemical compounds. These models, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are vital for prioritizing compounds for synthesis and experimental testing.

Research into analogues of the wakefulness-promoting agent modafinil (B37608) provides a relevant example. acs.org In that study, researchers explored the structure-activity relationships (SARs) of novel thio- and sulfinylacetamide analogues. acs.org Notably, they discovered that replacing a terminal amide with a 3-phenylpropyl-substituted amine group resulted in a compound with significantly enhanced binding affinity at the dopamine (B1211576) transporter (DAT). acs.org This finding highlights the importance of the 3-phenylpropyl moiety for interacting with monoamine transporters. These insights were supported by molecular docking into homology models of the transporters. acs.org

QSAR models have also been developed for other acetamide derivatives to predict their larvicidal activity, demonstrating the broad applicability of these predictive models. researchgate.net Such in silico approaches could be effectively applied to a library of this compound derivatives to predict their activities against various biological targets and to guide the design of more potent compounds.

Homology Modeling for Target Interaction Prediction

Homology modeling is a technique used to construct a three-dimensional model of a protein when its experimental structure has not been determined. The method relies on using the known experimental structure of a related homologous protein (a "template") to model the structure of the target protein. goums.ac.irgoums.ac.ir

This approach is critical when investigating the interaction of a ligand like this compound with a protein target for which no crystal structure is available. For instance, in the study of modafinil analogues, homology models of the dopamine transporter (DAT) and serotonin (B10506) transporter (SERT) were constructed to perform molecular docking studies. acs.org This allowed the researchers to probe the binding sites and understand how different substituents, including the 3-phenylpropyl group, influenced binding affinity and selectivity. acs.org

Similarly, in other research, homology modeling was used to build the 3D structure of the SARS-CoV-2 NSP13 helicase. goums.ac.irgoums.ac.ir Once the protein model was built and validated, it was used for docking studies with potential inhibitors, including an acetamide derivative. goums.ac.irgoums.ac.ir This two-step process—homology modeling of the target followed by molecular docking of the ligand—is a standard and powerful in silico workflow for predicting and analyzing ligand-target interactions in the absence of an experimentally determined target structure.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govznaturforsch.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including N-(3-Phenylpropyl)acetamide. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm the identity and structure of this compound. znaturforsch.com

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy of this compound reveals a characteristic set of signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

A typical ¹H NMR spectrum of this compound would exhibit the following key signals:

Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm, corresponding to the five protons of the phenyl group.

Amide Proton: A broad singlet associated with the N-H proton of the acetamide (B32628) group.

Methylene (B1212753) Protons: Two distinct multiplets for the two methylene groups (-CH₂-) in the propyl chain adjacent to the phenyl group and the nitrogen atom.

Methyl Protons: A singlet around δ 2.0 ppm, representing the three protons of the acetyl methyl group (-COCH₃). rsc.org

Table 1: Representative ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.1 - 7.3 | Multiplet | 5H |

| Amide (NH) | Variable (often broad) | Singlet | 1H |

| Methylene (Ar-CH₂) | ~2.6 | Triplet | 2H |

| Methylene (-CH₂-N) | ~3.2 | Quartet | 2H |

| Methylene (-CH₂-CH₂-N) | ~1.8 | Quintet | 2H |

| Methyl (CH₃) | ~2.0 | Singlet | 3H |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

Key signals in the ¹³C NMR spectrum of this compound include:

Carbonyl Carbon: A signal at the downfield end of the spectrum, typically around δ 170 ppm, corresponding to the C=O group of the amide.

Aromatic Carbons: A series of signals in the aromatic region (δ 125-142 ppm) representing the six carbons of the phenyl ring.

Methylene Carbons: Signals for the three methylene carbons of the propyl chain.

Methyl Carbon: A signal in the upfield region, typically around δ 23 ppm, for the methyl carbon of the acetyl group. rsc.org

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic (C-ipso) | ~142 |

| Aromatic (C-ortho, C-meta, C-para) | 125 - 129 |

| Methylene (Ar-CH₂) | ~33 |

| Methylene (-CH₂-N) | ~39 |

| Methylene (-CH₂-CH₂-N) | ~31 |

| Methyl (CH₃) | ~23 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Dynamic NMR Properties

While standard NMR provides a static picture of a molecule's structure, dynamic NMR (DNMR) techniques can be employed to study conformational changes and restricted rotations within a molecule. researchgate.net For this compound, DNMR could potentially be used to investigate the rotational barrier around the amide C-N bond. Due to the partial double bond character of the amide linkage, rotation is restricted, which can lead to the observation of distinct signals for atoms that would otherwise be equivalent. By analyzing the NMR spectra at different temperatures, the rate of this rotation and the associated energy barrier can be determined. researchgate.net

Mass Spectrometry (MS) for Molecular Fragmentation and Compositional Analysisresearchgate.net

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. researchgate.net In a typical mass spectrometry experiment, the molecule is ionized and then fragmented. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are detected, providing a unique "fingerprint" of the compound.

The molecular ion peak [M]⁺ for this compound would be observed at an m/z value corresponding to its molecular weight (177.24 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₅NO). researchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound may include:

Loss of the acetyl group: Cleavage of the amide bond can result in a fragment corresponding to the 3-phenylpropylamine (B116678) cation.

Benzylic cleavage: Fragmentation at the benzylic position (the C-C bond between the phenyl ring and the propyl chain) is a common pathway for phenylalkyl compounds.

Table 3: Potential Mass Spectrometry Fragments of this compound

| Fragment | m/z | Possible Identity |

| [M]⁺ | 177 | Molecular Ion |

| [M - 42]⁺ | 135 | Loss of ketene (B1206846) (CH₂=C=O) |

| [M - 43]⁺ | 134 | Loss of acetyl radical (•COCH₃) |

| [M - 59]⁺ | 118 | Cleavage of the amide bond |

| C₇H₇⁺ | 91 | Tropylium ion (from rearrangement of benzyl (B1604629) cation) |

Infrared (IR) Spectroscopy for Functional Group Identificationacs.org

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups:

N-H Stretch: A sharp absorption band typically appears in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide. vulcanchem.com

C=O Stretch (Amide I band): A strong, sharp absorption band is observed around 1640-1680 cm⁻¹, which is characteristic of the carbonyl group in an amide.

N-H Bend (Amide II band): An absorption band in the region of 1530-1570 cm⁻¹ is attributed to the N-H bending vibration.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

Aromatic C=C Bends: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenyl ring. vulcanchem.com

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3300 - 3500 |

| Amide C=O | Stretch (Amide I) | 1640 - 1680 |

| Amide N-H | Bend (Amide II) | 1530 - 1570 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Bend | 1450 - 1600 |

Chromatographic Techniques for Purity Assessment and Separationacs.org

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities. acs.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

In High-Performance Liquid Chromatography (HPLC) , a solution of the sample is passed through a column packed with a solid adsorbent material (the stationary phase) using a liquid solvent (the mobile phase). sielc.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. For this compound, a reverse-phase HPLC method is often suitable, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds like this compound. The sample is vaporized and injected into a long, thin column. An inert gas (the carrier gas) carries the sample through the column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase lining the column. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the components in a mixture. researchgate.net

The choice between HPLC and GC depends on the specific analytical needs. HPLC is generally more versatile for a wider range of compounds, while GC can offer higher resolution for volatile substances. Both techniques are crucial for ensuring the quality and purity of this compound used in research and development.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. In reversed-phase HPLC (RP-HPLC), the stationary phase is non-polar, while the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases. labtech.tn

Research Findings:

A study utilizing a Newcrom R1 column, a type of reverse-phase column with low silanol (B1196071) activity, successfully analyzed a derivative of this compound. sielc.com The mobile phase consisted of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

In another research context, a peak corresponding to this compound was observed at a retention time of 10.2 minutes during HPLC analysis. researchgate.net The specific conditions of this analysis, including the column and mobile phase composition, determine this retention time. For instance, a different set of conditions in another study reported retention times of 9.9 minutes for the S-enantiomer and 10.9 minutes for the R-enantiomer when analyzing an acetamide derivative.

The composition of the mobile phase significantly influences the retention time. For instance, in RP-HPLC, increasing the proportion of the organic solvent (like acetonitrile or methanol) in the aqueous mobile phase generally decreases the retention time of non-polar compounds like this compound. libretexts.org

Table 1: HPLC Parameters for Amide Analysis

| Parameter | Typical Conditions | Reference |

| Column | C18, Phenylpropyl-silica | uv.es |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | labtech.tnsielc.com |

| Flow Rate | 0.2 - 2.0 mL/min | libretexts.orggoogle.com |

| Detection | UV at 254 nm or 261 nm | researchgate.net |

| Temperature | 25 - 55 °C | libretexts.orggoogle.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring the progress of reactions involving this compound and for preliminary purity assessment. This technique relies on the differential migration of the compound on a stationary phase (e.g., silica (B1680970) gel) under the influence of a mobile phase. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC.

Research Findings:

In synthetic organic chemistry, TLC is routinely used to track the conversion of reactants to products. For example, the completion of a reaction to form an acetamide derivative was monitored by TLC analysis. rsc.org The choice of the mobile phase, typically a mixture of solvents like ethyl acetate (B1210297) and petroleum ether, is optimized to achieve good separation of the spots on the TLC plate.

The polarity of the mobile phase is a critical factor. A more polar mobile phase will generally result in a higher Rf value for a given compound on a polar stationary phase like silica gel.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is extensively used for the analysis of volatile and semi-volatile compounds like this compound.

Research Findings:

In one analysis, this compound was identified with a retention time of 5.19 minutes in the GC-MS chromatogram. researchgate.net The mass spectrometer then provides a mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z). etamu.edu This spectrum serves as a molecular fingerprint.

The mass spectrum of this compound shows a molecular ion peak (M+) at an m/z corresponding to its molecular weight (177.24 g/mol ). nih.gov Common fragmentation patterns for amides involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.org For this compound, significant fragment ions are observed at m/z 133 and 118. researchgate.netnih.gov The fragmentation pattern helps in elucidating the structure of the molecule. etamu.edu

Table 2: GC-MS Data for this compound

| Parameter | Observed Value | Reference |

| Retention Time | 5.19 min | researchgate.net |

| Molecular Ion (M+) | 177 m/z | nih.gov |

| Major Fragment Ions | 133 m/z, 118 m/z | researchgate.netnih.gov |

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis, specifically CHNS analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This method provides an empirical formula for the compound, which can be compared with the theoretical composition to verify its purity and identity.

Research Findings:

The molecular formula of this compound is C₁₁H₁₅NO. nih.gov Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. easychem.org

Table 3: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

| Carbon (C) | 74.54% | Typically within ±0.4% of theoretical |

| Hydrogen (H) | 8.53% | Typically within ±0.4% of theoretical |

| Nitrogen (N) | 7.90% | Typically within ±0.4% of theoretical |

| Oxygen (O) | 9.03% | (Often calculated by difference) |

Experimental results from CHNS analysis of a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering definitive proof of the molecular structure.

Research Findings:

Another study on N-(2-methoxy-benzyl)-acetamide also utilized single-crystal X-ray diffraction to validate its structure, which crystallized in the monoclinic space group P2₁/n. researchgate.net These studies reveal the typical conformations and hydrogen bonding patterns that can be expected in the crystal lattice of amide-containing compounds. The determination of the crystal structure of this compound would provide invaluable information on its solid-state conformation and packing.

Table 4: Crystallographic Data for a Related Acetamide Derivative

| Parameter | N-(3-Phenylpropyl)-4-hydroxy-3-methoxyphenylacetamide | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 16.622(1) | nih.gov |

| b (Å) | 6.215(1) | nih.gov |

| c (Å) | 15.802(1) | nih.gov |

| β (°) | 104.97(1) | nih.gov |

| Z | 4 | nih.gov |

Advanced Research Applications and Future Directions

Development of Novel Therapeutic Agents Based on the N-(3-Phenylpropyl)acetamide Scaffold

The this compound structure is a key component in the development of new drugs. smolecule.comevitachem.com Its derivatives have shown potential in treating a range of conditions, including pain, inflammation, and certain types of cancer. nih.govnih.gov

Exploration in Neurological and Psychiatric Research

Derivatives of this compound are being investigated for their potential in treating neurological and psychiatric disorders. For instance, analogues of Modafinil (B37608), a drug used to treat sleep disorders, have been synthesized incorporating the this compound scaffold. nih.govacs.org These new compounds are being studied as atypical dopamine (B1211576) transporter (DAT) inhibitors, which could have therapeutic benefits for conditions like psychostimulant abuse and Attention Deficit Hyperactivity Disorder (ADHD). nih.gov Research has shown that replacing the terminal amide in Modafinil analogues with a 3-phenylpropyl-substituted amine group can enhance DAT binding affinity. acs.org

Contributions to Lead Compound Identification and Optimization in Drug Discovery

The this compound scaffold serves as a valuable starting point for identifying and optimizing lead compounds in drug discovery. evitachem.com Its structural features allow for systematic modifications to enhance biological activity and selectivity. For example, the synthesis of various this compound derivatives has been a focus in the search for new anticonvulsant drugs. mdpi.com The process often involves coupling a monocarboxylic acid intermediate with different primary amine derivatives to create a library of compounds for screening. mdpi.com

Applications in Materials Science and Industrial Chemistry (from a Research Perspective)

From a research standpoint, derivatives of this compound are being explored for their potential in materials science. The presence of the acetamide (B32628) group allows for the formation of hydrogen bonds, which can influence the self-assembly and bulk properties of materials. evitachem.com While still in the exploratory phase, these compounds could find use in the development of novel polymers or other functional materials.

Further Development of Innovative Synthetic Strategies and Green Chemistry Principles

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing this compound and its derivatives. Traditional multi-step syntheses are often plagued by the use of hazardous reagents and the generation of significant waste. researchgate.net

Innovative one-pot multicomponent reactions are being explored to streamline the synthesis process. wisdomlib.orgwisdomlib.org These methods, which combine multiple reactants in a single vessel, can significantly improve efficiency and reduce waste. For example, a one-pot synthesis of N-(benzofuran-3-yl) acetamide scaffolds has been developed using a zinc oxide catalyst. wisdomlib.org

The principles of green chemistry are also being applied to the synthesis of acetamides. acs.orgskpharmteco.com This includes the use of catalytic reagents over stoichiometric ones, designing reactions with high atom economy, and utilizing safer solvents. acs.orgscribd.comgreenchemistry-toolkit.org Researchers are investigating the use of single-atom catalysts and biocatalytic processes to create more sustainable synthetic routes. researchgate.netacs.org

Here is a table summarizing some green chemistry principles and their application in the synthesis of acetamide derivatives:

| Green Chemistry Principle | Application in Acetamide Synthesis |

| Prevention | Designing syntheses to minimize waste generation from the outset. acs.org |

| Atom Economy | Maximizing the incorporation of all reactant atoms into the final product. acs.org |

| Less Hazardous Chemical Syntheses | Using and generating substances with minimal toxicity. skpharmteco.com |

| Catalysis | Employing catalytic reagents to reduce waste and improve reaction efficiency. acs.orgscribd.com |

Integration of In Silico and Experimental Approaches for Enhanced Compound Optimization

The combination of computational (in silico) and experimental methods is proving to be a powerful strategy for optimizing compounds based on the this compound scaffold. researchgate.net Molecular docking studies, for example, can predict how a compound will bind to a biological target, such as an enzyme or receptor. researchgate.netacs.org This information helps researchers to design more potent and selective molecules.

Quantitative structure-activity relationship (QSAR) models are also used to correlate the chemical structure of a compound with its biological activity. researchgate.net These models can guide the synthesis of new derivatives with improved therapeutic properties. The integration of these computational tools with traditional experimental techniques accelerates the drug discovery and development process.

Exploration of Novel Biological Targets and Mechanisms of Action

Researchers are actively investigating new biological targets and mechanisms of action for this compound derivatives. While some compounds have been shown to interact with known targets like the dopamine transporter and TRPA1 channels, there is potential for these molecules to modulate other biological pathways as well. nih.govnih.gov

For example, some acetamide derivatives have been found to exhibit antioxidant and anti-inflammatory properties, suggesting they may act on pathways involved in oxidative stress and inflammation. researchgate.net Further research is needed to fully elucidate the mechanisms by which these compounds exert their effects and to identify new therapeutic applications.

Q & A

Q. What are the optimized synthetic routes for N-(3-phenylpropyl)acetamide and its derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via nucleophilic acyl substitution. For example, 2,2-diphenyl-N-(3-phenylpropyl)acetamide is synthesized using 2,2-diphenylacetic acid activated with N,N'-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) in dry dichloromethane, followed by coupling with 3-phenylpropylamine . Reaction optimization includes controlling temperature (e.g., room temperature for 5 hours) and solvent selection (e.g., acetonitrile for iodination reactions) to improve purity and yield .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

Structural confirmation relies on NMR spectroscopy (¹H, ¹³C) and FT-IR . For instance, the carbonyl stretch (C=O) in acetamide derivatives appears at ~1636 cm⁻¹ in FT-IR, while ¹³C NMR signals for the acetamide carbonyl group are observed at ~170 ppm . High-resolution mass spectrometry (HRMS) and X-ray crystallography are used to resolve ambiguities in regiochemistry for complex analogs .

Q. What preliminary biological screening models are used to assess the bioactivity of this compound derivatives?

Initial screening includes enzyme inhibition assays (e.g., acetylcholinesterase (AChE) and lipoxygenase (LOX)) to evaluate potential neuroprotective or anti-inflammatory effects. Derivatives have shown IC₅₀ values in the micromolar range for AChE inhibition . In vitro cytotoxicity assays (e.g., MTT or Mosmann assays) are employed to determine therapeutic indices .

Advanced Research Questions

Q. How do structural modifications of this compound impact its pharmacokinetic properties and target selectivity?

Structure-Activity Relationship (SAR) studies reveal that:

- The phenylpropyl group enhances lipophilicity , improving blood-brain barrier penetration for CNS-targeted applications .

- Substitution at the acetamide nitrogen (e.g., with pyrimidoindole or thienopyrimidine moieties) increases affinity for kinase targets (e.g., anti-cancer activity) .

- Electron-withdrawing groups (e.g., halogens) on the phenyl ring improve metabolic stability but may reduce solubility .

Q. What computational methods are used to predict the binding modes of this compound derivatives to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to study interactions with targets like cyclooxygenase-2 (COX-2) or interleukin-6 (IL-6) receptors. For example, docking studies of pyrimidoindole analogs suggest hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) . QSAR models further correlate substituent electronegativity with anti-inflammatory potency .

Q. How do in vivo models validate the pharmacological efficacy of this compound analogs?

Rodent models are used to assess anxiolytic and anti-inflammatory effects. For instance, derivatives reduce alcohol intake in ethanol-preferring rats via GABAergic modulation, with ED₅₀ values reported at 10–20 mg/kg . Pharmacokinetic profiling (e.g., bioavailability, half-life) is performed using LC-MS/MS to optimize dosing regimens .

Q. What analytical techniques resolve contradictions in reported biological activities across studies?

Discrepancies in enzyme inhibition data (e.g., AChE vs. LOX selectivity) are addressed through:

- Standardized assay protocols (e.g., consistent substrate concentrations and pH conditions) .

- Metabolite profiling to identify active vs. inactive metabolites .

- Crystallographic studies to confirm target engagement (e.g., co-crystal structures with AChE) .

Key Methodological Recommendations

- Use continuous flow chemistry to optimize multi-step syntheses and reduce side products .

- Prioritize cryo-EM for studying interactions with large protein complexes (e.g., IL-6 receptor) .

- Validate computational predictions with isothermal titration calorimetry (ITC) for binding affinity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.